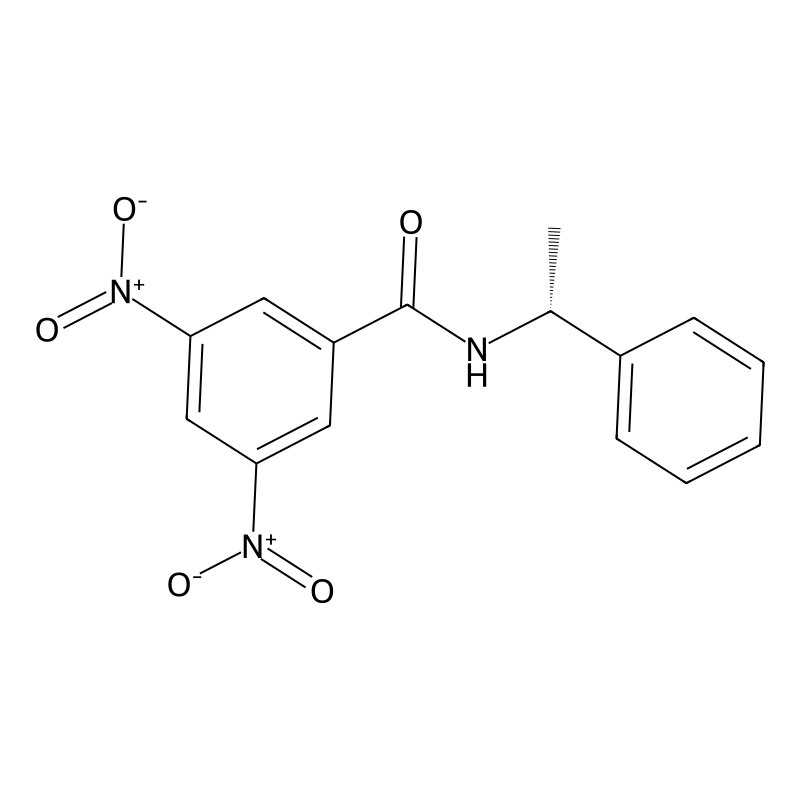

(R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chiral Derivatization for Enantiomer Separation:

R-DNBP is valuable in separating enantiomers, which are mirror-image isomers of a molecule with non-superimposable structures. These isomers often exhibit different biological properties. R-DNBP reacts with the amine group (NH2) of an enantiomeric mixture to form diastereoisomers (diastereomers are stereoisomers that are not mirror images). These diastereoisomers have distinct physical properties, such as melting point, solubility, and chromatographic behavior []. This difference allows for their separation using techniques like chromatography, facilitating the isolation and study of individual enantiomers.

For instance, R-DNBP has been employed to derivatize amino acid enantiomers for subsequent separation by high-performance liquid chromatography (HPLC) [].

Potential Antiviral Agent:

Research suggests that R-DNBP may possess antiviral properties. Studies have shown it to be effective in inhibiting the replication of the Hepatitis C virus (HCV) []. However, further investigation is required to understand the mechanism of action and determine its potential as a therapeutic agent.

(R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine is an organic compound with the molecular formula and a molecular weight of approximately 315.285 g/mol. This compound is characterized by its dinitrobenzoyl group attached to an alpha-phenylethylamine backbone, which contributes to its unique chemical properties and biological activities. It typically appears as a solid with a melting point ranging from 158 to 161 °C and is soluble in organic solvents like acetone .

- Nucleophilic substitution reactions: The amine group can act as a nucleophile, allowing for substitutions with electrophiles.

- Acylation reactions: The presence of the dinitrobenzoyl group enables acylation processes, which are often used in synthetic organic chemistry.

- Reduction reactions: The nitro groups can be reduced to amines or other functional groups under appropriate conditions.

These reactions are essential for modifying the compound for various applications in research and pharmaceuticals.

(R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine exhibits significant biological activity, particularly as a chiral derivatizing agent. It is employed in analytical chemistry to differentiate enantiomers by converting them into diastereoisomers, which can be separated and analyzed more easily. The biological implications of this compound extend to its potential use in drug development, where understanding the interactions of chiral molecules is crucial for efficacy and safety.

Several synthesis methods have been reported for (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine:

- Direct Acylation: The compound can be synthesized via the direct acylation of alpha-phenylethylamine with 3,5-dinitrobenzoic acid using coupling agents such as DCC (dicyclohexylcarbodiimide).

- Use of Protecting Groups: In some methods, protecting groups may be employed on the amine to prevent side reactions during the acylation process.

- Chiral Resolution: If racemic mixtures are used, chiral resolution techniques can be applied to isolate the (R)-enantiomer from the (S)-enantiomer.

These methods highlight the versatility in synthesizing this compound for various applications.

(R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine finds applications in several fields:

- Chiral Analysis: It is primarily used in chiral chromatography to separate and analyze enantiomers of pharmaceutical compounds.

- Pharmaceutical Development: Its role as a chiral derivatizing agent makes it valuable in drug formulation and development.

- Research: It serves as a reagent in synthetic organic chemistry for creating complex molecules.

Studies on interaction profiles of (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine focus on its binding affinities and selectivity towards various biological targets. As a chiral derivative, it has been shown to interact selectively with certain receptors or enzymes, which is crucial for understanding its pharmacological properties. These studies often employ techniques like high-performance liquid chromatography (HPLC) to assess interaction dynamics.

Several compounds share structural or functional similarities with (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-(3,5-Dinitrobenzoyl)phenethylamine | Similar dinitrobenzoyl structure without chirality | Non-chiral; used mainly for synthetic purposes |

| N-benzoyl-alpha-phenylethylamine | Benzoyl instead of dinitrobenzoyl | Less polar; different reactivity |

| N-(4-Nitrobenzoyl)alpha-phenylethylamine | Contains a nitro group on a para position | Different electronic properties affecting reactivity |

| (S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine | Enantiomer of the target compound | Opposite chirality alters biological activity |

The uniqueness of (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine lies in its specific chiral configuration and its dual functionality as both a reagent and an active biological agent. This distinct combination enhances its utility in both analytical chemistry and pharmaceutical applications.

Starting Materials and Reagents

The synthesis of (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine requires specific starting materials and reagents that are critical for achieving high yields and maintaining stereochemical integrity. The primary starting materials include (R)-alpha-phenylethylamine as the chiral amine component and 3,5-dinitrobenzoyl chloride as the acylating agent .

(R)-alpha-phenylethylamine, also known as (R)-(+)-1-phenylethylamine, serves as the key chiral building block with the chemical formula C₈H₁₁N and molecular weight of 121.18 g/mol [3] [4]. This chiral amine can be obtained through various methods including resolution of racemic phenylethylamine using chiral acids such as N-p-nitrobenzoyl-L-glutamic acid, L-glutamic acid, or gulonic acid [3]. The optical purity of the starting material is crucial, as it directly impacts the final product's enantiomeric excess.

The second essential starting material is 3,5-dinitrobenzoyl chloride (molecular formula C₇H₃ClN₂O₅, molecular weight 230.56 g/mol), which is prepared from 3,5-dinitrobenzoic acid through treatment with chlorinating agents [5] [6]. The preparation of 3,5-dinitrobenzoyl chloride involves the reaction of 3,5-dinitrobenzoic acid with phosphorus pentachloride (PCl₅), phosphorus trichloride (PCl₃), or thionyl chloride (SOCl₂) [5]. A typical procedure involves heating 3,5-dinitrobenzoic acid (0.01 mol) with thionyl chloride (1.6 mL, 0.02 mol) in dry toluene (40 mL) at reflux until complete conversion is achieved (2-8 hours) [6].

Essential reagents for the synthesis include triethylamine as the base, which serves multiple functions in the reaction mechanism. Triethylamine (molecular formula N(CH₂CH₃)₃, pKₐ of protonated form = 10.75) acts as a hydrogen chloride acceptor, neutralizing the acid generated during the acylation reaction [7]. The base-to-substrate ratio typically ranges from 1.1 to 1.5 equivalents to ensure complete neutralization while avoiding excess that could lead to side reactions .

The choice of solvent is equally important, with dichloromethane being the preferred medium for laboratory-scale synthesis . Dichloromethane provides an anhydrous, aprotic environment that prevents hydrolysis of the acid chloride and facilitates the nucleophilic attack of the amine on the carbonyl carbon [7]. Alternative solvents such as tetrahydrofuran (THF) can be employed, though they may require optimization of reaction conditions [8].

Reaction Conditions and Parameters

The synthesis of (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine follows a well-defined reaction pathway that requires careful control of temperature, timing, and stoichiometric ratios to achieve optimal yields and maintain product purity.

Temperature control is paramount in this synthesis, with the reaction typically initiated at 0°C to minimize side reactions and then allowed to proceed at room temperature . The low initial temperature serves multiple purposes: it reduces the rate of competing reactions, prevents thermal decomposition of sensitive intermediates, and allows for better control of the exothermic acylation process [9]. The reaction mixture is typically maintained at 0°C during the addition of reagents and then gradually warmed to room temperature over the course of the reaction.

The reaction time varies depending on the specific conditions employed, generally ranging from 30 minutes to 2 hours . Monitoring the reaction progress through analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal endpoint and prevent over-reaction [10].

The stoichiometric ratio of reactants plays a crucial role in determining the reaction outcome. The optimal molar ratio is typically 1:1:1.1 for (R)-alpha-phenylethylamine, 3,5-dinitrobenzoyl chloride, and triethylamine, respectively . This slight excess of base ensures complete neutralization of the hydrogen chloride generated during the reaction while minimizing the risk of side reactions that could occur with a significant excess of base.

The reaction mechanism involves nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate that subsequently collapses to yield the amide product and hydrogen chloride [7]. The triethylamine immediately neutralizes the hydrogen chloride, forming triethylammonium chloride, which can be removed during workup [7].

Optimization studies have shown that the reaction efficiency can be enhanced through careful attention to reagent addition order and mixing conditions [9] [8]. The typical procedure involves dissolving (R)-alpha-phenylethylamine and triethylamine in dichloromethane, cooling the solution to 0°C, and then adding the 3,5-dinitrobenzoyl chloride dropwise with vigorous stirring [11]. This approach ensures homogeneous mixing and prevents local concentration gradients that could lead to side reactions.

Purification Techniques

The purification of (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine requires sophisticated techniques to achieve the high purity standards necessary for its intended applications. Multiple purification methods are employed depending on the scale of synthesis and purity requirements.

Column chromatography represents the most widely used purification technique for this compound [12] [13]. The method typically employs silica gel as the stationary phase with a gradient solvent system consisting of hexane and ethyl acetate [14]. A typical purification procedure uses a silica gel column (30 mm × 150 mm) with an initial solvent composition of hexane:ethyl acetate (4:1) progressing to a more polar mixture of hexane:ethyl acetate (2:1) [14]. The compound typically elutes with an Rf value that allows for effective separation from starting materials and side products.

The effectiveness of column chromatography depends on several factors including the particle size of the silica gel, the column dimensions, and the solvent system selection [13] [15]. For optimal resolution, spherical silica gel particles in the range of 20-40 micrometers are recommended, providing superior separation efficiency compared to irregular particles [16]. The column should be packed uniformly to prevent channeling and ensure consistent flow rates throughout the purification process [17].

Preparative thin-layer chromatography (TLC) serves as an alternative purification method, particularly useful for analytical-scale separations and compound identification [13]. The technique employs silica gel G60 plates with a solvent system of ether:petroleum ether (1:1) [13]. This method allows for direct visualization of the separated compounds and enables precise isolation of the desired product through band extraction and subsequent elution [13].

Recrystallization provides an effective final purification step, particularly valuable for obtaining crystalline products with high purity [18] [19]. The selection of appropriate recrystallization solvents is crucial for success, with the ideal solvent displaying high solubility for the compound at elevated temperatures and low solubility at room temperature [19]. Common solvent pairs for chiral amide compounds include ethanol/water, acetone/hexane, and methanol/dichloromethane [20].

The recrystallization process typically involves dissolving the crude product in the minimum amount of hot solvent, followed by slow cooling to promote crystal formation [19]. The cooling rate significantly influences crystal quality, with slower cooling generally producing larger, more pure crystals [20]. Temperature control during recrystallization is critical, with the optimal crystallization temperature typically occurring at approximately 50°C below the compound's melting point [20].

High-performance liquid chromatography (HPLC) represents the ultimate purification technique for achieving the highest purity levels [13]. This method employs a C18 reversed-phase column with a mobile phase consisting of acetonitrile and water [13]. The separation mechanism relies on hydrophobic interactions between the compound and the stationary phase, allowing for precise separation based on subtle structural differences [13].

Industrial Production Approaches

The industrial production of (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine requires scaled-up synthetic methodologies that maintain efficiency while addressing the unique challenges of large-scale manufacturing. Industrial approaches focus on continuous processing, automated systems, and optimized reaction conditions to achieve consistent product quality and economic viability.

Continuous flow reactors represent the most advanced approach to industrial production of this compound [21]. These systems offer superior control over reaction parameters compared to traditional batch processes, enabling precise management of temperature, residence time, and reagent mixing [21] [22]. The continuous flow methodology allows for real-time monitoring and adjustment of reaction conditions, resulting in improved product consistency and reduced waste generation [23].

The implementation of continuous flow synthesis involves the use of specialized reactor configurations designed to handle the specific requirements of amide bond formation [21]. Plug-flow reactors (PFRs) are particularly well-suited for this application due to their ability to maintain uniform residence times and provide excellent heat transfer characteristics [21]. The reactor system typically incorporates multiple temperature zones, allowing for precise control of reaction initiation and progression [21].

In industrial continuous flow systems, the (R)-alpha-phenylethylamine and triethylamine are typically pre-mixed and introduced as one stream, while the 3,5-dinitrobenzoyl chloride is introduced as a separate stream [21]. The streams are combined at a mixing junction and passed through a temperature-controlled reactor coil where the reaction occurs [21]. Back-pressure regulators maintain system pressure and prevent solvent vaporization during the reaction [21].

The scalability of continuous flow processes offers significant advantages for industrial production [21] [23]. The modular nature of flow reactors allows for easy scale-up by increasing the number of parallel reactor units or enlarging the reactor dimensions [21]. This approach eliminates many of the challenges associated with scaling up batch processes, such as heat transfer limitations and mixing inefficiencies [23].

Automated systems integration is crucial for industrial production, incorporating process analytical technology (PAT) for real-time monitoring of reaction progress and product quality [21]. These systems utilize spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to monitor key reaction parameters and ensure consistent product quality [21].

The use of large-scale reactors in industrial production requires careful consideration of safety factors, particularly given the reactive nature of acid chlorides and the potential for exothermic reactions [21]. Industrial facilities employ specialized safety systems including emergency quench capabilities, pressure relief systems, and automated shutdown procedures [21].

Purification at industrial scale typically employs continuous chromatographic systems or large-scale crystallization processes [21]. These methods are designed to handle the high throughput requirements of industrial production while maintaining the product quality standards necessary for commercial applications [21].

Stereochemical Control in Synthesis

The maintenance of stereochemical integrity during the synthesis of (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine is paramount, as the compound's chiral properties are essential for its intended applications. Stereochemical control involves careful selection of starting materials, reaction conditions, and purification methods to preserve the desired absolute configuration throughout the synthetic process.

The stereochemical outcome of the synthesis is primarily determined by the absolute configuration of the starting (R)-alpha-phenylethylamine [24] [25]. The chiral center in the alpha-phenylethylamine component remains unchanged during the acylation reaction, as the amide bond formation occurs at the nitrogen atom without affecting the chiral carbon [24]. This preservation of stereochemistry is crucial for applications requiring specific enantiomeric forms of the final product.

The reaction mechanism for amide bond formation does not involve racemization of the chiral center under the mild conditions typically employed [24] [26]. The nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acid chloride proceeds through a tetrahedral intermediate that collapses to form the amide bond without affecting the stereochemistry of the alpha-carbon [24]. This stereochemical stability is maintained provided that the reaction conditions avoid excessive temperatures or strongly basic conditions that could promote racemization [24].

Quality control of stereochemical purity requires sophisticated analytical techniques to monitor enantiomeric excess throughout the synthesis [27] [25]. Chiral chromatographic methods, including chiral stationary phase high-performance liquid chromatography (CSP-HPLC), are employed to determine the enantiomeric composition of both starting materials and final products [12] [27]. The use of chiral derivatizing agents can also provide valuable information about stereochemical purity through nuclear magnetic resonance (NMR) spectroscopy [28].

The optical purity of the final product is typically expressed as enantiomeric excess (ee), which should exceed 95% for most applications [27] [25]. Factors that can influence enantiomeric excess include the purity of the starting chiral amine, reaction temperature, and the presence of racemizing conditions during synthesis or purification [24] [25].

Purification methods must be carefully selected to avoid racemization during the isolation process [18] [29]. Recrystallization from appropriate solvents can sometimes enhance enantiomeric purity through preferential crystallization of the desired enantiomer [29] [30]. The selection of recrystallization solvents should consider both the solubility characteristics of the compound and the potential for chiral discrimination during crystal formation [30].

The use of chiral auxiliaries or chiral catalysts in the synthesis can provide additional stereochemical control, particularly when starting from achiral or racemic precursors [24] [31]. However, for the synthesis of (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine, the primary approach involves using enantiopure starting materials to ensure the desired stereochemical outcome [25].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant